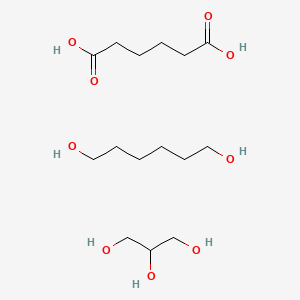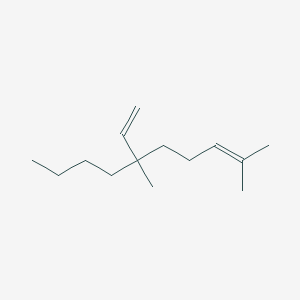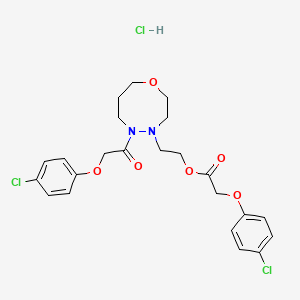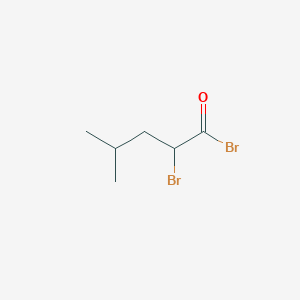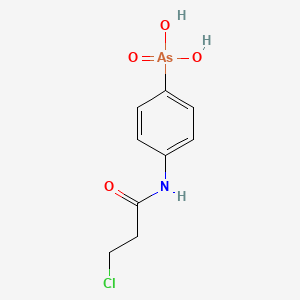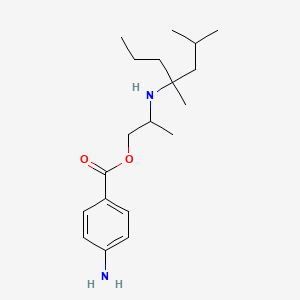
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C19H32N2O2 and a molecular weight of 320.47 g/mol . This compound is known for its unique structure, which includes a heptane chain with dimethyl substitutions and an aminobenzoate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 2,4-dimethylheptan-4-ylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Scientific Research Applications
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Comparison with Similar Compounds
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate can be compared with other similar compounds, such as:
2-(4,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate: Similar structure but different substitution pattern.
2-(2,4-Dimethylheptan-4-ylamino)propyl benzoate: Lacks the amino group on the benzoate ring.
2-(2,4-Dimethylheptan-4-ylamino)propyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group on the benzoate ring. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
73713-49-2 |
|---|---|
Molecular Formula |
C19H32N2O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(2,4-dimethylheptan-4-ylamino)propyl 4-aminobenzoate |
InChI |
InChI=1S/C19H32N2O2/c1-6-11-19(5,12-14(2)3)21-15(4)13-23-18(22)16-7-9-17(20)10-8-16/h7-10,14-15,21H,6,11-13,20H2,1-5H3 |
InChI Key |
AXIODGJANBFJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


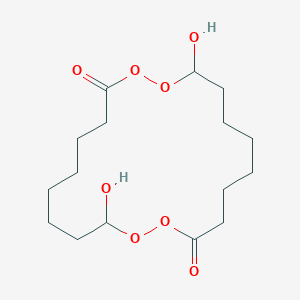
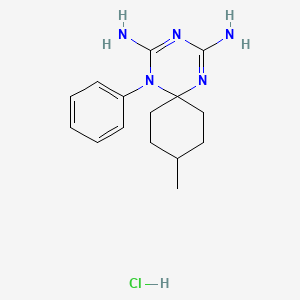
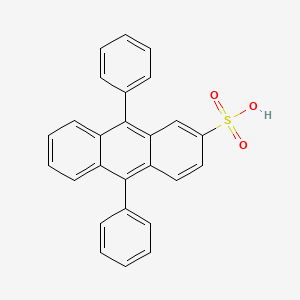
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)

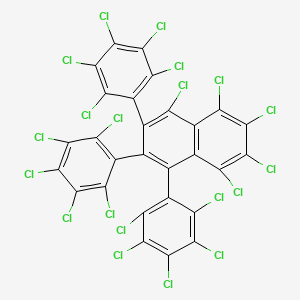
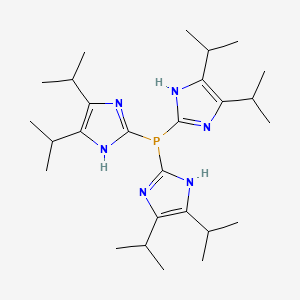
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
